molecular formula C12H13N3OS B14924028 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 443111-46-4

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B14924028
CAS No.: 443111-46-4
M. Wt: 247.32 g/mol
InChI Key: GNVDDGNHAHAHCY-UHFFFAOYSA-N
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Description

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

443111-46-4

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1-[5-(4-methylanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)13-12-14-11(15-17-12)7-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,15)

InChI Key

GNVDDGNHAHAHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NS2)CC(=O)C

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the reaction of 4-methylphenylamine with thiocarbohydrazide under acidic conditions to form the intermediate 5-(4-methylphenyl)amino-1,2,4-thiadiazole. This intermediate is then reacted with acetone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It may also interact with enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-one moiety enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Biological Activity

The compound 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}OS
  • IUPAC Name : this compound

This compound features a thiadiazole ring substituted with a 4-methylphenyl amino group, contributing to its biological properties.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
  • Antimicrobial Activity : Thiadiazole compounds have demonstrated significant antimicrobial properties against a variety of pathogens.

Cytotoxicity Studies

A review focused on 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. The compound has shown notable cytotoxic effects against several cancer cell lines:

Cell LineIC50_{50} (µg/mL)
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)0.28

These values indicate that the compound is particularly potent against breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism by which thiadiazoles exert their anticancer effects often involves interaction with cellular targets such as tubulin. Molecular docking studies suggest that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Screening Results

In addition to anticancer properties, the compound has been evaluated for its antimicrobial efficacy. A study reported that various thiadiazole derivatives exhibited moderate to good activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

These findings indicate that this class of compounds could serve as potential leads in the development of new antimicrobial agents .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most active derivative showed an IC50_{50} value of 0.15 µM against HL60 leukemia cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have revealed that modifications on the phenyl ring significantly influence biological activity. Substituents such as methyl groups enhance potency against specific cancer types .

Q & A

Q. What are the established synthetic routes for 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves alkylation of thiadiazole intermediates with bromoalkanes in propan-2-ol under reflux (2–4 hours). Optimization includes adjusting stoichiometry, solvent purity, and temperature control. For example, crystallization from methanol improves yield and purity . Key steps:

  • Reagent Ratio: 1:1 molar ratio of thiadiazole precursor to alkylating agent.
  • Solvent: Propan-2-ol is preferred for solubility and reactivity.
  • Purification: Sequential crystallization (methanol or water-propan-2-ol mixtures) removes byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methylphenylamino groups) and ketone functionality.
  • Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm⁻¹ verify the C=O group of propan-2-one .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification techniques are recommended post-synthesis to isolate high-purity samples?

Methodological Answer:

  • Crystallization: Use methanol or water-propan-2-ol (1:1) mixtures to isolate crystalline products.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes polar impurities.
  • Recrystallization: Repeat crystallization steps to achieve ≥98% purity for biological assays .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the biological activity of derivatives of this compound?

Methodological Answer: Molecular docking involves:

Target Selection: Identify protein targets (e.g., kinases, enzymes) from databases like PDB.

Ligand Preparation: Optimize the compound’s 3D structure using software (e.g., AutoDock Vina).

Binding Affinity Analysis: Calculate ΔG values to rank interactions. For example, derivatives with electron-withdrawing groups on the thiadiazole ring show higher affinity for ATP-binding pockets .

Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize Assay Conditions: Use consistent cell lines (e.g., HeLa for cytotoxicity) and buffer systems (pH 7.4 PBS).
  • Control for Solubility: Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation.
  • Replicate Studies: Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., 1,3,4-thiadiazole derivatives) to identify substituent-dependent trends .

Q. How does X-ray crystallography elucidate the conformational stability of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of acetone or dichloromethane solutions yields diffraction-quality crystals.
  • Data Collection: Use synchrotron radiation (λ = 0.710–1.541 Å) to resolve bond angles and torsion angles.
  • Analysis: Software (e.g., SHELX) refines the structure to confirm planarity of the thiadiazole ring and ketone orientation. For example, the 4-methylphenyl group adopts a coplanar conformation, enhancing π-π stacking in crystal lattices .

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